molecular formula C9H6F3N3S2 B2525105 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine CAS No. 1971176-94-9

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine

Cat. No.: B2525105
CAS No.: 1971176-94-9
M. Wt: 277.28
InChI Key: IETMUGDOICRXQS-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine is a heterocyclic compound that features both a thiazole and a pyridine ring The presence of a trifluoromethyl group on the pyridine ring and a sulfanyl group linking the two rings makes this compound unique

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyridine or thiazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine structure but lacks the thiazole ring.

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents.

Uniqueness

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine is unique due to the combination of its trifluoromethyl-pyridine and thiazole moieties. This dual functionality provides a versatile scaffold for the development of new compounds with enhanced biological activity and chemical stability .

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S2/c10-9(11,12)5-1-2-7(14-3-5)17-8-15-4-6(13)16-8/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMUGDOICRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SC2=NC=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1971176-94-9
Record name 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1,3-thiazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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